L-tryptophanol hydrochloride
Description
L-Tryptophanol hydrochloride is the hydrochloride salt of tryptophanol, an alcohol derivative of the essential amino acid L-tryptophan. Structurally, it replaces the carboxylic acid group of L-tryptophan with a hydroxymethyl (-CH₂OH) group, forming a primary alcohol. The compound retains the indole ring system, a critical feature for its biochemical interactions . As a hydrochloride salt, it exhibits enhanced solubility and stability in aqueous environments, making it valuable in pharmaceutical and biochemical research. Key applications include its role in fluorescence resonance energy transfer (FRET)-based saccharide sensing, where its indole ring contributes to fluorescence properties . Analytical methods for assessing its purity (e.g., chloride content, heavy metals) align with pharmacopeial standards for amino acid derivatives .
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;/h1-4,6,9,13-14H,5,7,12H2;1H/t9-;/m0./s1 |
InChI Key |
ODHDLARKJIMIFF-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-tryptophanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of L-tryptophan using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis. For example, engineered strains of Escherichia coli can be used to produce L-tryptophan, which is then chemically converted to this compound .
Chemical Reactions Analysis
Types of Reactions
L-tryptophanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various indole derivatives, amines, and substituted tryptophan analogs .
Scientific Research Applications
L-tryptophanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor to neurotransmitters like serotonin.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant and sleep aid.
Industry: The compound is used in the production of pharmaceuticals and as a feed additive in animal nutrition .
Mechanism of Action
L-tryptophanol hydrochloride exerts its effects primarily through its role as a precursor to serotonin. In the brain, it is converted to serotonin via the intermediate 5-hydroxytryptophan. This conversion is catalyzed by the enzyme tryptophan hydroxylase. Serotonin is a key neurotransmitter involved in regulating mood, sleep, and appetite .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares L-tryptophanol hydrochloride with structurally related compounds, highlighting substituent effects on properties and applications:
Key Observations:
- Indole vs. Thiophene Rings: The indole ring in L-tryptophanol derivatives enables π-π stacking and fluorescence, critical for optical sensing . Thiophene-containing analogs (e.g., (3-Methylthiophen-2-yl)methanamine HCl) lack this fluorescence but offer distinct electronic properties for catalysis or ligand design .
- Substituent Effects :
Purity and Analytical Methods
This compound and its analogs adhere to stringent purity criteria, including limits for chloride (<0.021%), sulfate (<0.028%), and heavy metals (<20 ppm) . Thin-layer chromatography (TLC) is commonly used to assess related substances, with ninhydrin staining for amino group detection . For example, L-tryptophan methyl ester HCl shows a single principal spot in TLC, while impurities (e.g., unreacted tryptophan) are quantified against reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
